molecular formula C12H8FNO3 B1450821 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid CAS No. 1261919-94-1

2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid

Cat. No. B1450821
CAS RN: 1261919-94-1
M. Wt: 233.19 g/mol
InChI Key: QRFYUJGNTRMAKM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid (FHIA) is an organic compound belonging to the class of compounds known as carboxylic acids. It is a derivative of isonicotinic acid, and contains a fluorine atom in the para position of the phenyl ring. FHIA is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of Schiff base compounds related to isonicotinic acid have been detailed, showing their potential in forming structurally distinct molecules with applications in materials science and coordination chemistry. These compounds display trans configurations and are linked through intermolecular hydrogen bonds, forming layers or networks in their crystal structures (Yang, 2007).

Antifungal Activity

  • Studies have explored the antifungal activity of formylphenylboronic acids, including analogs related to "2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid." These compounds show significant activity against fungal strains, highlighting their potential as antifungal agents. The position of the fluorine substituent and tautomeric equilibrium play crucial roles in their observed activity (Borys et al., 2019).

Luminescence and Material Applications

  • The development of new coordination dimers with isonicotinic acid has been reported, exhibiting excellent fluorescence properties. Such compounds are of interest for their potential applications in fluorescence probing and the construction of multi-dimensional metal–organic coordination networks (Yuan & Liu, 2005).

Organocatalysis

  • Isonicotinic acid has been used as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, demonstrating a green, simple, and efficient method for preparing complex molecules. This highlights its utility in promoting environmentally friendly chemical reactions (Zolfigol et al., 2013).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

  • Research into isonicotinic acid-based metal-organic frameworks (MOFs) and coordination polymers has shown the potential of these compounds in creating structures with desirable properties for catalysis, magnetism, and luminescence. These studies demonstrate the versatility of isonicotinic acid derivatives in constructing complex and functional materials (Zhou et al., 2020).

properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-1-2-9(11(15)6-8)10-5-7(12(16)17)3-4-14-10/h1-6,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFYUJGNTRMAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695520
Record name 2-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261919-94-1
Record name 4-Pyridinecarboxylic acid, 2-(4-fluoro-2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261919-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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